3,6-Difluoro-2-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

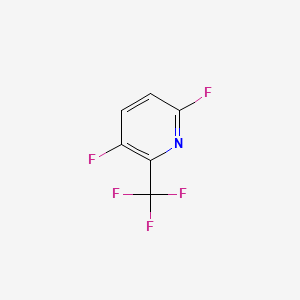

3,6-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the pyridine ring.

Méthodes De Préparation

The synthesis of 3,6-Difluoro-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine or fluorine-containing reagents. Another method includes the assembly of the pyridine ring from trifluoromethyl-containing building blocks . Industrial production often relies on optimized reaction conditions to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts .

Analyse Des Réactions Chimiques

3,6-Difluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other substituents.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Cyclo-condensation: This reaction involves the formation of larger ring structures from smaller fluorinated building blocks.

Common reagents used in these reactions include organometallic compounds, halogenating agents, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Applications De Recherche Scientifique

3,6-Difluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products

Mécanisme D'action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and specificity .

Comparaison Avec Des Composés Similaires

3,6-Difluoro-2-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:

- 2,6-Difluoropyridine

- 2,4,6-Trifluoropyridine

- 2,5-Difluoro-3-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms and trifluoromethyl groups. The unique arrangement of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Activité Biologique

3,6-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features contribute to diverse mechanisms of action against various biological targets.

The synthesis of this compound typically involves multi-step chemical reactions that incorporate fluorinated groups, enhancing the compound's lipophilicity and biological activity. The trifluoromethyl group is particularly significant as it often improves the pharmacokinetic properties of the resulting compounds.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that derivatives containing this pyridine scaffold demonstrate significant antibacterial and antifungal properties. For instance, certain derivatives have shown efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Properties : Research indicates that compounds derived from this compound exhibit moderate to high anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For example, certain derivatives showed inhibition rates of up to 64% at concentrations of 5 µg/ml .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. Inhibitors like BAY-069 derived from this class have demonstrated selectivity and potency in cellular assays .

The mode of action for this compound involves:

- Interaction with Biological Targets : The trifluoromethyl group enhances the interaction with enzyme active sites or receptor binding domains, leading to altered biological responses.

- Influence on Biochemical Pathways : The compound's incorporation into larger molecular frameworks can modulate pathways associated with cell proliferation and apoptosis, thereby exerting its anticancer effects.

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Cell Line | Inhibition Rate (%) at 5 µg/ml |

|---|---|---|

| 5a | PC3 | 54.94 |

| 5b | K562 | 37.80 |

| 5c | HeLa | 48.25 |

| 5d | A549 | 40.78 |

This table summarizes the anticancer activities observed in various studies, indicating that modifications to the pyridine structure can significantly influence efficacy against specific cancer cell lines .

Propriétés

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFPGPTXLNVIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653371 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-92-8 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.